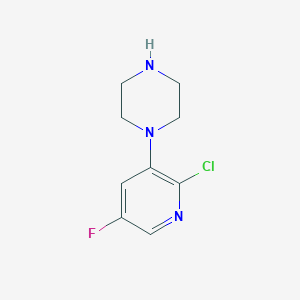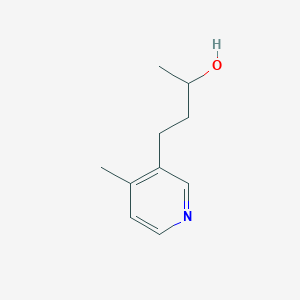
4-(4-Methylpyridin-3-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylpyridin-3-yl)butan-2-ol is an organic compound with the molecular formula C10H15NO It is a derivative of pyridine, featuring a butanol group attached to the 4-position of a 4-methylpyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpyridin-3-yl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-methylpyridine with butan-2-ol under specific conditions. For instance, a mixture of palladium(II) chloride (Pd(PPh3)2Cl2), copper(I) iodide (Cu2I2), and 3-iodopyridine in tetrahydrofuran (THF) and triethylamine (Et3N) can be used. The reaction is typically carried out under an argon atmosphere at room temperature for several hours. The resulting mixture is then purified through silica gel flash column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-(4-Methylpyridin-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The pyridine ring allows for nucleophilic substitution reactions, where substituents can replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.
科学的研究の応用
4-(4-Methylpyridin-3-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(4-Methylpyridin-3-yl)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, altering their activity and affecting metabolic pathways. Additionally, its structure allows it to interact with various receptors, potentially modulating biological responses.
類似化合物との比較
Similar Compounds
2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol: This compound has a similar structure but features a triple bond in the butanol group.
3-(4-Methylpyridin-3-yl)butan-2-ol: A closely related compound with slight variations in the position of the methyl group.
Uniqueness
4-(4-Methylpyridin-3-yl)butan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
4-(4-methylpyridin-3-yl)butan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-8-5-6-11-7-10(8)4-3-9(2)12/h5-7,9,12H,3-4H2,1-2H3 |
InChIキー |
ZKTQRFXAOBKMMX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)CCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


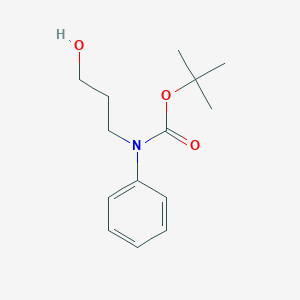

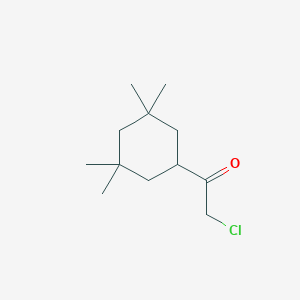
![[2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13556012.png)
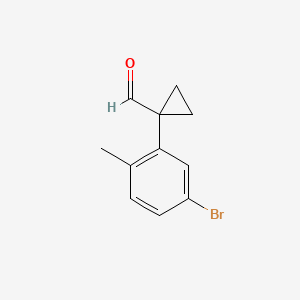

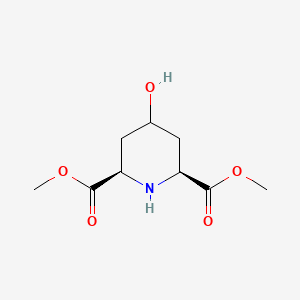
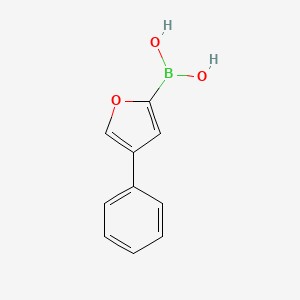
![N-[2-({2-[2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl]acetyl}sulfanyl)ethyl]acetamide](/img/structure/B13556045.png)
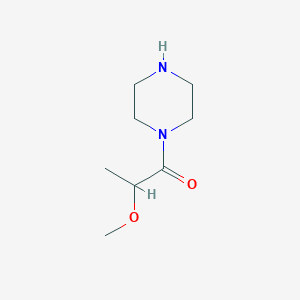

![6-(2,6-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13556056.png)
